L-Alanyl-L-alaninetetrahydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

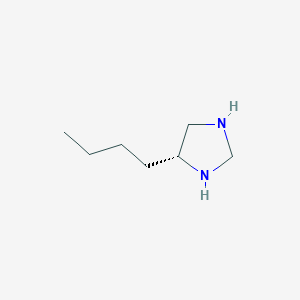

L-Alanyl-L-alaninetetrahydrate is a dipeptide compound consisting of two alanine molecules linked by a peptide bond, with four water molecules associated with it. This compound is known for its stability and solubility in water, making it useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Alanyl-L-alaninetetrahydrate can be synthesized through chemical and biotechnological methods. One common approach involves the use of α-amino acid ester acyltransferase as a biocatalyst. The reaction typically involves the condensation of alanine methyl ester with another alanine molecule under optimized conditions such as pH 9.5 and a temperature of 30°C .

Industrial Production Methods

Industrial production of this compound often employs immobilized Escherichia coli expressing amino acid ester acyltransferase. This method enhances the stability and efficiency of the production process. The immobilized cells are used in a continuous production strategy, achieving high productivity and stability .

Chemical Reactions Analysis

Types of Reactions

L-Alanyl-L-alaninetetrahydrate undergoes various chemical reactions, including:

Hydrolysis: Breaking down into its constituent amino acids.

Condensation: Forming larger peptides or proteins.

Oxidation and Reduction: Involving changes in the oxidation state of the amino acids.

Common Reagents and Conditions

Hydrolysis: Typically performed under acidic or basic conditions.

Condensation: Catalyzed by enzymes such as α-amino acid ester acyltransferase.

Oxidation and Reduction: Involves reagents like hydrogen peroxide or reducing agents like sodium borohydride.

Major Products

The major products formed from these reactions include free alanine, larger peptides, and various oxidized or reduced forms of the compound.

Scientific Research Applications

L-Alanyl-L-alaninetetrahydrate has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying peptide bond formation and hydrolysis.

Biology: Investigated for its role in protein synthesis and metabolism.

Medicine: Explored for its potential therapeutic effects, including its use in nutritional supplements and as a stabilizer for pharmaceutical formulations.

Industry: Utilized in the production of biodegradable polymers and as a component in various industrial processes

Mechanism of Action

The mechanism of action of L-Alanyl-L-alaninetetrahydrate involves its interaction with various enzymes and receptors in the body. It is known to be rapidly hydrolyzed into its constituent amino acids, which then participate in various metabolic pathways. The compound’s effects are mediated through its role in protein synthesis and its ability to modulate enzyme activity.

Comparison with Similar Compounds

Similar Compounds

L-Alanyl-L-glutamine: Another dipeptide with similar stability and solubility properties.

L-Alanyl-L-tyrosine: Known for its role in promoting melanin synthesis.

L-Alanyl-L-histidine: Used in various biochemical studies.

Uniqueness

L-Alanyl-L-alaninetetrahydrate is unique due to its high water solubility and stability, making it particularly useful in aqueous environments. Its simple structure also makes it an ideal model compound for studying peptide chemistry .

Properties

Molecular Formula |

C6H20N2O7 |

|---|---|

Molecular Weight |

232.23 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoic acid;tetrahydrate |

InChI |

InChI=1S/C6H12N2O3.4H2O/c1-3(7)5(9)8-4(2)6(10)11;;;;/h3-4H,7H2,1-2H3,(H,8,9)(H,10,11);4*1H2/t3-,4-;;;;/m0..../s1 |

InChI Key |

MGCUIBPTQAUQCM-HAUSNBFGSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)O)N.O.O.O.O |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)O)N.O.O.O.O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Methyl-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine](/img/structure/B13098361.png)

![1-Isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione](/img/structure/B13098421.png)